![molecular formula C12H12N2O4S B3006820 5-[(6-甲基-2-氧代-1H-嘧啶-4-基)硫代甲基]呋喃-2-羧酸甲酯 CAS No. 898445-71-1](/img/structure/B3006820.png)

5-[(6-甲基-2-氧代-1H-嘧啶-4-基)硫代甲基]呋喃-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

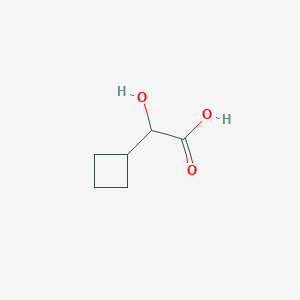

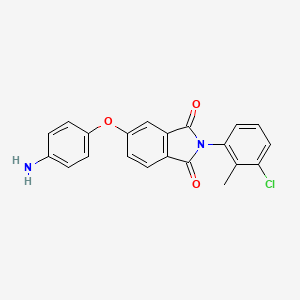

The compound of interest, methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate, appears to be a furan derivative with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrimidine derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related furan and pyrimidine derivatives involves multi-component reactions and intramolecular cyclization. For instance, the intramolecular 6-endo-dig-cyclization of a furan derivative is described, leading to the formation of a tetrahydrofuro[2,3-c]pyridine ester . Another paper discusses a three-component reaction involving methyl 2-furanoylpyruvate to yield methyl 6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]pyrimidine-4-carboxylates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan and pyrimidine derivatives is characterized by the presence of heterocyclic rings, which are known to contribute to the biological activity of these compounds. The structure-activity relationship is crucial in determining the potential applications of these molecules in medicinal chemistry .

Chemical Reactions Analysis

Chemical reactions involving furan and pyrimidine derivatives can lead to various transformations, such as alkylation and cyclization, which are essential for diversifying the chemical space of these compounds. For example, alkylation at the sulfur atom of a furan derivative has been reported, which could be relevant for the functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyrimidine derivatives are influenced by their molecular structure. These properties, such as solubility, melting point, and reactivity, are important for the practical application of these compounds in biological systems. The hypoglycemic activity of certain furan-pyrimidine derivatives has been studied, indicating the potential for pharmacological applications . Additionally, the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against various cancer cell lines has been evaluated, suggesting that related compounds could have similar properties .

科学研究应用

转化为呋喃衍生物以获得可持续材料

切尔尼雪夫、克拉夫琴科和阿纳尼科夫(2017 年)的研究重点介绍了将植物生物质转化为呋喃衍生物(例如 5-羟甲基糠醛 (HMF))及其在创造可持续聚合物、功能材料和燃料中的重要性。该研究强调了 HMF 及其衍生物在替代不可再生的碳氢化合物来源方面的潜力,表明植物衍生的化学品在化学工业中将发挥核心作用 (Chernyshev, Kravchenko, & Ananikov, 2017)。

呋喃的生物催化增值

多明格斯·德·玛丽亚和瓜哈多(2017 年)讨论了呋喃生物催化增值中的挑战和机遇。他们强调了呋喃固有的不稳定性,但也指出了通过生物催化对其进行合成修饰的前景广阔,生物催化提供了高选择性和温和的反应条件。这种方法可能会改善呋喃衍生物生产工艺的生态足迹 (Domínguez de María & Guajardo, 2017)。

呋喃衍生物在有机合成中的应用

范、韦里埃、克诺和波波维奇(2019 年)全面回顾了 5-HMF(一种关键的生物质衍生平台化学品)在有机合成中用于生产精细化学品的应用。他们的研究结果表明,5-HMF 作为起始材料的多功能性开辟了新的合成路线,其中纳入了可再生的碳源,从而提高了化学制造工艺的可持续性 (Fan, Verrier, Queneau, & Popowycz, 2019)。

杂化催化剂在合成中的重要性

帕尔马、瓦拉和帕特尔(2023 年)回顾了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶骨架(医药和制药行业的前体)中的应用。他们的工作重点介绍了多元杂化催化剂(例如有机催化剂和纳米催化剂)在提高合成复杂有机结构的效率和可持续性方面的重要性 (Parmar, Vala, & Patel, 2023)。

作用机制

Target of Action

It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with a variety of cellular targets, depending on the specific context.

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound could potentially interact with its targets

属性

IUPAC Name |

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSANZUBHCCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)

![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)